![molecular formula C20H27D5O5 B568764 Lipoxin A4-d5 CAS No. 1622429-53-1](/img/structure/B568764.png)
Lipoxin A4-d5
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Overview
Description
Lipoxin A4-d5 (LXA4-d5) is a variant of Lipoxin A4 (LXA4) that contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry (MS) . LXA4 is a trihydroxy fatty acid containing a conjugated tetraene, produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes .
Synthesis Analysis
Lipoxin A4 (LXA4) is synthesized from arachidonic acid and is an endogenous lipoxygenase-derived eicosanoid mediator . It is a potent human protein kinase C activator . It inhibits cytotoxicity of natural killer cells . LXA4 regulates the immune system and inflammation .Molecular Structure Analysis
The molecular structure of Lipoxin A4-d5 (LXA4-d5) is a trihydroxy fatty acid containing a conjugated tetraene . It is produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes .Chemical Reactions Analysis
Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Lipoxin A4 inhibits serum amyloid A (SAA)-mediated IL-8 release with an IC50 value of 25.74 nM .Physical And Chemical Properties Analysis
The molecular weight of Lipoxin A4-d5 (LXA4-d5) is 357.5 g/mol . It has a molecular formula of C20H32O5 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of Lipoxin A4-d5 (LXA4-d5) is 357.25635785 g/mol .Scientific Research Applications
Anti-Inflammatory Applications
Lipoxin A4-d5, as a stable isotope of Lipoxin A4, shares its anti-inflammatory properties. It can inhibit the expression of pro-inflammatory factors and stimulate anti-inflammatory factors, playing a role in reducing inflammation in various conditions .
Dermatological Research
In dermatological research, Lipoxin A4-d5 has been shown to inhibit proliferation and inflammatory cytokine production in human epidermal keratinocytes, which could be beneficial for skin-related inflammatory diseases .
Analytical Standard
Lipoxin A4-d5 is used as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry, aiding in precise measurement in research settings .
Neuroprotection Studies
It has shown promise in neuroprotection studies, where it inhibited pro-inflammatory responses and exerted significant neuroprotective effects in rat models of cerebral occlusion .
Glial Cell Activation Inhibition
Lipoxin A4-d5 is involved in inhibiting glial cell activation via CXCR3 signaling pathways, which could have implications for neurological disorders where glial cells play a role .
Safety And Hazards
Lipoxin A4-d5 (LXA4-d5) can release vapors that form explosive mixtures at temperatures at or above the flashpoint . Container explosion may occur under fire conditions . It emits toxic fumes under fire conditions . It is sensitive to static discharge . Vapors can travel to a source of ignition and flash back .
Future Directions
There is a recent drive to search for lipoxin analogues as therapeutics for inflammatory diseases . Understanding how bioactive lipid signaling is involved in resolution will increase our understanding of controlling inflammation and may facilitate the discovery of new classes of therapeutic pro-resolution agents for evaluation in AD prevention studies .
properties
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-YUMLLTTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347052 |
Source
|
Record name | Lipoxin A4-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoxin A4-d5 | |
CAS RN |
1622429-53-1 |
Source
|
Record name | Lipoxin A4-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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